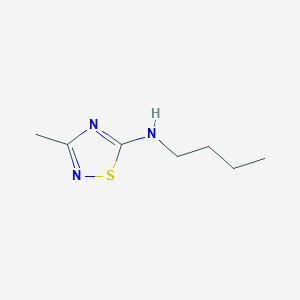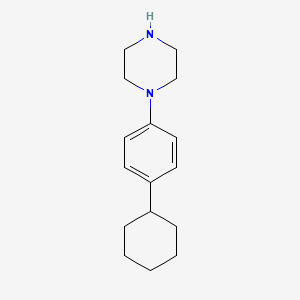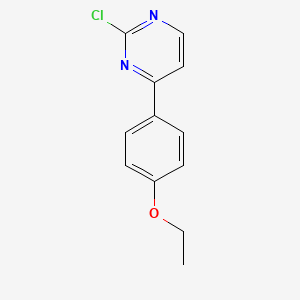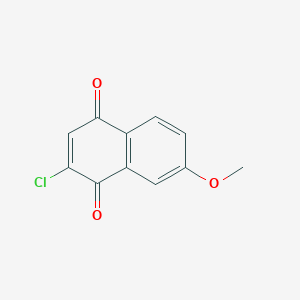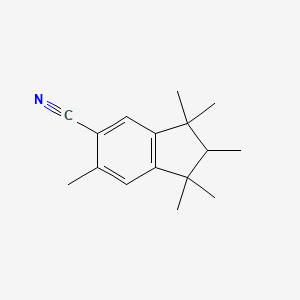
2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile is a chemical compound with the molecular formula C16H21N It is known for its unique structure, which includes a cyano group attached to an indan ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the cyano group to other functional groups.
Substitution: The compound can participate in substitution reactions where the cyano group or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or other reduced derivatives .
科学的研究の応用
2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group plays a crucial role in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1,1,2,3,3,6-Hexamethylindan: Similar structure but lacks the cyano group.
1,1,2,3,3,6-Hexamethyl-5-acetylindan: Contains an acetyl group instead of a cyano group.
Uniqueness
2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required .
特性
CAS番号 |
63084-13-9 |
|---|---|
分子式 |
C16H21N |
分子量 |
227.34 g/mol |
IUPAC名 |
1,1,2,3,3,6-hexamethyl-2H-indene-5-carbonitrile |
InChI |
InChI=1S/C16H21N/c1-10-7-13-14(8-12(10)9-17)16(5,6)11(2)15(13,3)4/h7-8,11H,1-6H3 |
InChIキー |
IFBLMNBANYFBBN-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C#N)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)
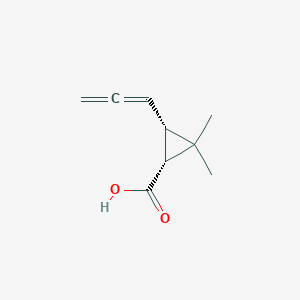
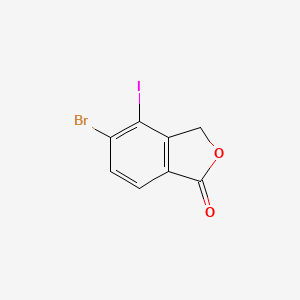
![8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8692674.png)
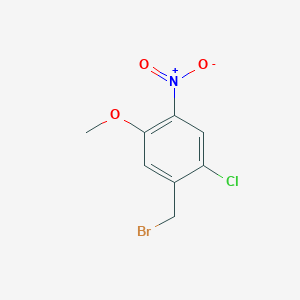
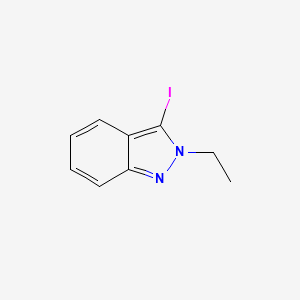
![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)

